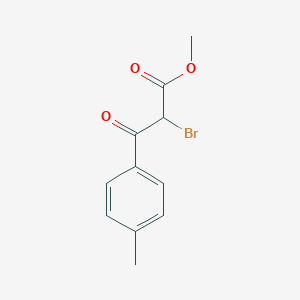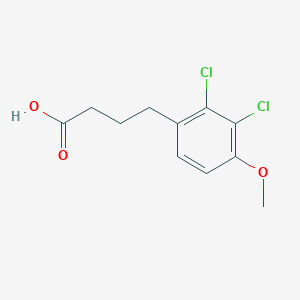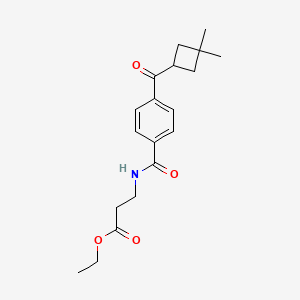![molecular formula C19H21N5O B8612563 N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide](/img/structure/B8612563.png)
N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide is a synthetic organic compound that features a tetrazole ring, an isopropylphenyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Attachment of the Isopropylphenyl Group:
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to and inhibit the activity of specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide: shares similarities with other tetrazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylphenyl group and the acetamide moiety, in conjunction with the tetrazole ring, allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H21N5O |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O/c1-13(2)15-10-8-14(9-11-15)12-17(25)20-18(19-21-23-24-22-19)16-6-4-3-5-7-16/h3-11,13,18H,12H2,1-2H3,(H,20,25)(H,21,22,23,24) |
Clave InChI |
GJJNOTDOKUOMIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-amine](/img/structure/B8612528.png)


![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)trimethylsilane](/img/structure/B8612550.png)


![2-[(3,4-Dichlorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8612578.png)

